Letrazuril is a synthetic compound classified as a triazine antiprotozoal agent. It exhibits activity against various protozoan parasites, particularly those belonging to the Apicomplexa phylum, including Cryptosporidium species. While its primary applications have been in veterinary medicine, particularly for treating poultry coccidiosis, Letrazuril has garnered interest for its potential in treating cryptosporidiosis in humans, especially in immunocompromised individuals. [, , , , ]
Letrazuril demonstrates potential in the following scientific research applications:* Treatment of Cryptosporidiosis in Immunocompromised Individuals: Research suggests Letrazuril could be a potential treatment option for cryptosporidiosis in AIDS patients, particularly those with refractory diarrhea. Studies report varying degrees of success, with some patients experiencing symptomatic improvement and even eradication of Cryptosporidium oocysts from stool samples. [, , , , , , ]* Treatment of Cryptosporidial Sclerosing Cholangitis: A case report highlights the successful treatment of AIDS-related cryptosporidial sclerosing cholangitis using a combination of Letrazuril and paromomycin. This suggests Letrazuril could be considered in treating this severe condition. []* Veterinary Applications: While not the focus of this analysis, it's crucial to acknowledge Letrazuril's widespread use in veterinary medicine. It effectively controls coccidiosis in poultry and other animals, demonstrating its broad antiprotozoal activity. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6